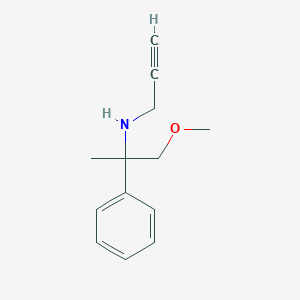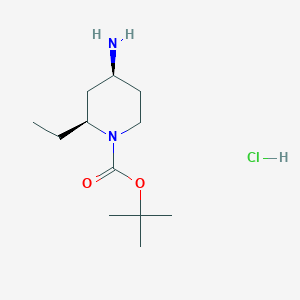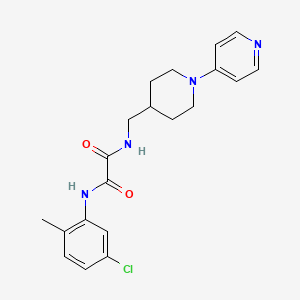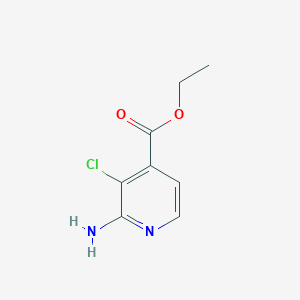![molecular formula C15H19FN6O B2737144 4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415632-07-2](/img/structure/B2737144.png)
4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine: is a synthetic organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethyl-5-fluoropyrimidine and 4-(4-methoxypyrimidin-2-yl)piperazine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the piperazine derivative reacts with the fluoropyrimidine under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
Batch or Continuous Flow Reactors: Using batch reactors for small-scale production or continuous flow reactors for large-scale synthesis to ensure consistent quality.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting various diseases.
Biological Research: Used as a probe to study biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Chemical Biology: Employed in the design of chemical probes for investigating cellular processes.
Industrial Applications: Potential use in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways, enzyme activity, or receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-fluoro-6-chloropyrimidine
- 4-Ethyl-5-fluoro-6-hydroxypyrimidine
- 4-Ethyl-5-fluoro-6-methylpyrimidine
Comparison
- Structural Differences : The presence of different substituents on the pyrimidine ring.
- Biological Activity : Variations in biological activity due to different functional groups.
- Chemical Properties : Differences in reactivity and stability based on the substituents.
4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine stands out due to its unique combination of functional groups, which confer specific biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c1-3-11-13(16)14(19-10-18-11)21-6-8-22(9-7-21)15-17-5-4-12(20-15)23-2/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNJVCBDNFVIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=CC(=N3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2737061.png)

![Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate](/img/structure/B2737064.png)



![N-(3,5-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2737069.png)


![4-chloro-N-[(2Z,10Z)-14-(4-chlorobenzamido)-3,11-diphenyl-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaen-6-yl]benzamide](/img/structure/B2737073.png)
![3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine](/img/structure/B2737078.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2737079.png)


